molecular formula C12H12BKN8 B8254772 potassium;tetra(pyrazol-1-yl)boranuide

potassium;tetra(pyrazol-1-yl)boranuide

Cat. No.: B8254772
M. Wt: 318.19 g/mol
InChI Key: LSZDJFJWROUEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “potassium;tetra(pyrazol-1-yl)boranuide” is a chemical entity registered in the PubChem database. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;tetra(pyrazol-1-yl)boranuide involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability . The most common methods to prepare these inclusion complexes involve dissolving the compound in a suitable solvent and mixing it with cyclodextrins under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of cyclodextrins in industrial production helps improve the physical and chemical properties of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

potassium;tetra(pyrazol-1-yl)boranuide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

potassium;tetra(pyrazol-1-yl)boranuide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium;tetra(pyrazol-1-yl)boranuide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses .

Properties

IUPAC Name

potassium;tetra(pyrazol-1-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BN8.K/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;/h1-12H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZDJFJWROUEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BKN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.